Prunetinoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Prunetinoside is a natural flavonoid glycoside that is found in various plants, including Prunus mume, a traditional Chinese medicine. This compound has gained attention due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects. In

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Applications

Prunetinoside exhibits significant anti-inflammatory effects on immune cells. It has been shown to inhibit the inflammatory response provoked by lipopolysaccharide (LPS) in mouse macrophage RAW264.7 cells. This is achieved by suppressing the NF-κB pathway and activating the JNK-mediated signaling pathway . The compound’s ability to reduce the expression of pro-inflammatory cytokines like COX2 and iNOS makes it a potential candidate for treating inflammatory diseases.

Pharmacological Potential

In pharmacology, Prunetinoside’s anti-inflammatory action suggests its utility in developing new anti-inflammatory drugs. Its non-cytotoxic nature and the ability to reverse cytotoxicity in LPS-stimulated cells highlight its safety profile and therapeutic potential .

Biochemical Significance

Prunetinoside’s impact on biochemical pathways, particularly its interaction with the NF-κB and MAPK pathways, underscores its biochemical significance. The modulation of these pathways is crucial in the cellular response to inflammation and stress .

Molecular Biology Insights

Molecular biology benefits from Prunetinoside’s ability to influence gene expression. The compound’s effect on the expression of cytokines and signaling proteins can provide insights into gene regulation mechanisms involved in inflammation .

Immunological Impact

Prunetinoside’s role in immunology is evident from its impact on macrophage cells, which are key players in the immune system. By altering the production of nitric oxide and interleukin-6, Prunetinoside can modulate the immune response, which is vital for understanding and treating immune-related disorders .

Biotechnological Advancements

The study of Prunetinoside contributes to biotechnological advancements by providing a natural compound that can be further engineered or modified for therapeutic use. Its plant-based origin offers an alternative to chemical drugs, which is a growing trend in biotechnology .

Potential in Drug Discovery

Prunetinoside’s interaction with key proteins involved in inflammation could aid in drug discovery efforts. Molecular docking studies that show how Prunetinoside covalently links to NF-κB to suppress inflammation can inform the design of new anti-inflammatory agents .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Prunetinoside involves the conversion of 2,4,6-trimethoxybenzaldehyde to the final product through several steps.", "Starting Materials": [ "2,4,6-trimethoxybenzaldehyde", "Sodium borohydride", "Methanol", "Acetic anhydride", "Pyridine", "Methanesulfonic acid", "Methanol", "Chloroacetyl chloride", "Triethylamine", "Methanol", "Sodium methoxide", "Methanol", "Hydrochloric acid", "Methanol", "Sodium hydroxide", "Methanol", "Acetic acid", "Methanol", "Methanol", "Ethanol" ], "Reaction": [ "2,4,6-trimethoxybenzaldehyde is reduced to 2,4,6-trimethoxybenzyl alcohol using sodium borohydride in methanol.", "2,4,6-trimethoxybenzyl alcohol is acetylated using acetic anhydride and pyridine to form 2,4,6-trimethoxybenzyl acetate.", "2,4,6-trimethoxybenzyl acetate is reacted with methanesulfonic acid in methanol to form 2,4,6-trimethoxybenzyl methanesulfonate.", "2,4,6-trimethoxybenzyl methanesulfonate is reacted with chloroacetyl chloride and triethylamine in methanol to form 2,4,6-trimethoxybenzyl 2-chloroacetylthiomethanesulfonate.", "2,4,6-trimethoxybenzyl 2-chloroacetylthiomethanesulfonate is reacted with sodium methoxide in methanol to form 2,4,6-trimethoxybenzyl 2-methoxy-2-oxoethylthiomethanesulfonate.", "2,4,6-trimethoxybenzyl 2-methoxy-2-oxoethylthiomethanesulfonate is reacted with hydrochloric acid in methanol to form 2,4,6-trimethoxybenzyl 2-methoxy-2-oxoethylthiomethanesulfonic acid.", "2,4,6-trimethoxybenzyl 2-methoxy-2-oxoethylthiomethanesulfonic acid is reacted with sodium hydroxide in methanol to form 2,4,6-trimethoxybenzyl 2-methoxy-2-oxoethylthioacetate.", "2,4,6-trimethoxybenzyl 2-methoxy-2-oxoethylthioacetate is reacted with acetic acid in methanol to form Prunetinoside.", "Prunetinoside is purified using methanol and ethanol." ] } | |

CAS-Nummer |

89595-66-4 |

Produktname |

Prunetinoside |

Molekularformel |

C22H22O10 |

Molekulargewicht |

446.4 g/mol |

IUPAC-Name |

3-(4-hydroxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C22H22O10/c1-29-12-6-14-17(18(25)13(9-30-14)10-2-4-11(24)5-3-10)15(7-12)31-22-21(28)20(27)19(26)16(8-23)32-22/h2-7,9,16,19-24,26-28H,8H2,1H3/t16-,19-,20+,21-,22-/m1/s1 |

InChI-Schlüssel |

AJAGLPDYKVWJQE-RECXWPGBSA-N |

Isomerische SMILES |

COC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C(=CO2)C4=CC=C(C=C4)O |

Kanonische SMILES |

COC1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C(=CO2)C4=CC=C(C=C4)O |

Herkunft des Produkts |

United States |

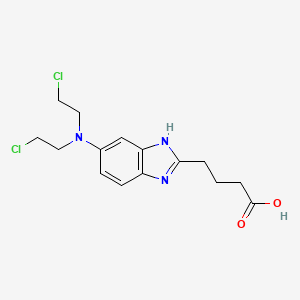

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

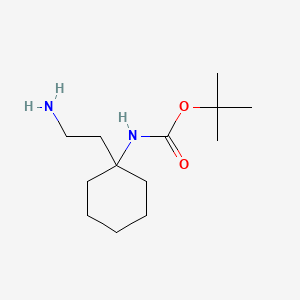

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593286.png)